molecular formula C12H20INO B046317 N,N-Dimethylanatoxin CAS No. 122564-67-4

N,N-Dimethylanatoxin

Cat. No.: B046317
CAS No.: 122564-67-4
M. Wt: 321.2 g/mol
InChI Key: ULFPCIFJWKJUKE-ULIKACSMSA-M
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Description

N,N-Dimethylanatoxin is a synthetic derivative of anatoxin, a potent neurotoxin produced by cyanobacteria. Anatoxin analogs are known for their high affinity for nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of neuromuscular junctions and neurotoxicity . The dimethyl modification likely alters the compound’s pharmacokinetic properties, such as solubility, receptor binding, and metabolic stability, compared to its parent molecule.

Properties

CAS No.

122564-67-4

Molecular Formula

C12H20INO

Molecular Weight

321.2 g/mol

IUPAC Name

1-[(1R)-9,9-dimethyl-9-azoniabicyclo[4.2.1]non-2-en-2-yl]ethanone;iodide

InChI

InChI=1S/C12H20NO.HI/c1-9(14)11-6-4-5-10-7-8-12(11)13(10,2)3;/h6,10,12H,4-5,7-8H2,1-3H3;1H/q+1;/p-1/t10?,12-;/m1./s1

InChI Key

ULFPCIFJWKJUKE-ULIKACSMSA-M

SMILES

CC(=O)C1=CCCC2CCC1[N+]2(C)C.[I-]

Isomeric SMILES

CC(=O)C1=CCCC2CC[C@H]1[N+]2(C)C.[I-]

Canonical SMILES

CC(=O)C1=CCCC2CCC1[N+]2(C)C.[I-]

Synonyms

DMAnTX
N,N-dimethylanatoxin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 N-Methylanatoxin
  • Structure: N-Methylanatoxin (CAS 120786-68-7) features a single methyl group on the nitrogen of the anatoxin bicyclic framework (C11H19NO, MW 181.27 g/mol) .
  • However, the mono-methyl derivative retains significant neurotoxicity due to preserved receptor-binding motifs.
  • Key Difference : N,N-Dimethylanatoxin’s additional methyl group may further increase lipophilicity, altering metabolic pathways (e.g., hepatic demethylation) and toxicity profiles.
2.2 N,N-Dimethyltryptamine (DMT)
  • Structure : A dimethylated tryptamine derivative (C12H16N2, MW 188.27 g/mol) with psychoactive properties .
  • Activity: Unlike this compound, DMT acts as a serotonin receptor agonist, inducing hallucinogenic effects.
  • Key Difference : The anatoxin backbone confers neurotoxic activity, whereas DMT’s indole structure drives its psychedelic effects.
2.3 N-Nitrosodimethylamine (NDMA)
  • Structure: A nitroso compound (C2H6N2O, MW 74.08 g/mol) with carcinogenic properties .
  • Activity: NDMA is a potent hepatotoxin and carcinogen, metabolized to reactive alkylating agents that damage DNA.
  • Key Difference: this compound’s toxicity arises from cholinergic overstimulation, whereas NDMA’s harm stems from genotoxicity.
2.4 N,N-Dimethylformamide (DMF)
  • Structure: A polar aprotic solvent (C3H7NO, MW 73.09 g/mol) .
  • Activity: DMF is non-neurotoxic but hepatotoxic at high doses.
  • Key Difference : Functional group divergence (amide vs. bicyclic alkaloid) results in entirely distinct biological activities.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Primary Activity Toxicity Mechanism
This compound* Not reported Not reported Neurotoxicity (nAChR agonist) Cholinergic overstimulation
N-Methylanatoxin C11H19NO 181.27 Neurotoxicity nAChR binding
N,N-Dimethyltryptamine C12H16N2 188.27 Psychedelic (5-HT2A agonist) Serotonin receptor modulation
N-Nitrosodimethylamine C2H6N2O 74.08 Carcinogenic DNA alkylation
N,N-Dimethylformamide C3H7NO 73.09 Solvent, hepatotoxic Metabolic disruption

*Hypothesized based on structural analogs.

Research Findings and Implications

  • Receptor Specificity: Dimethylation in anatoxin derivatives may enhance binding to nAChRs compared to mono-methyl or non-methylated forms, as seen in studies of nicotine analogs .
  • Toxicity Trade-offs : Increased lipophilicity could improve tissue penetration but also elevate risks of off-target effects, as observed in dimethylated pharmaceuticals .

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